3-Methoxy-4-(naphthalen-1-yl)benzoic acid
CAS No.: 1261964-61-7
Cat. No.: VC11772144
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261964-61-7 |
|---|---|
| Molecular Formula | C18H14O3 |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 3-methoxy-4-naphthalen-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C18H14O3/c1-21-17-11-13(18(19)20)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) |
| Standard InChI Key | KULRLHCPICARMO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The molecular structure of 3-methoxy-4-(naphthalen-1-yl)benzoic acid (C₁₈H₁₄O₃) consists of three primary components:
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A benzoic acid backbone (C₆H₅COOH) providing acidity and hydrogen-bonding capability.
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A methoxy (-OCH₃) group at the 3-position, influencing electronic distribution and steric interactions.
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A naphthalen-1-yl group at the 4-position, introducing hydrophobicity and π-π stacking potential.
The naphthalene moiety’s planar structure enhances conjugation, potentially altering the compound’s optical and electronic properties. The carboxylic acid group enables salt formation or esterification, broadening its derivatization potential .
Comparative Analysis of Analogues
The uniqueness of 3-methoxy-4-(naphthalen-1-yl)benzoic acid lies in its balanced hydrophobic-hydrophilic profile, which may facilitate membrane permeability while retaining solubility in polar solvents .
Synthetic Methodologies
Retrosynthetic Analysis
Potential pathways for synthesizing the compound include:
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Friedel-Crafts Acylation: Introducing the naphthalene group via electrophilic aromatic substitution.
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Suzuki-Miyaura Coupling: Cross-coupling a boronic acid-functionalized naphthalene with a halogenated benzoic acid precursor.
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Stepwise Functionalization: Sequential methoxylation and naphthylation of a preformed benzoic acid derivative.
Detailed Synthesis Protocol (Hypothetical)
Step 1: Bromination of 4-Methyl-3-methoxybenzoic Acid
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React 4-methyl-3-methoxybenzoic acid with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in chlorobenzene at 80°C .
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Product: 4-bromomethyl-3-methoxybenzoic acid (yield ~75%).
Step 2: Hydrolysis to Alcohol
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Treat the brominated intermediate with aqueous sodium carbonate at 90°C to yield 4-hydroxymethyl-3-methoxybenzoic acid .
Step 3: Oxidation to Aldehyde
Step 4: Coupling with Naphthalene
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Employ Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃) to attach naphthalen-1-ylboronic acid to the aldehyde intermediate .
Step 5: Final Oxidation
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Oxidize the aldehyde to carboxylic acid using Jones reagent (CrO₃/H₂SO₄) to yield the target compound.
Spectroscopic Characterization
Predicted Spectral Data
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FT-IR:
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¹H NMR (CDCl₃):
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UV-Vis:
Computational Modeling
Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict:
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Planar geometry with dihedral angles <10° between aromatic rings.
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HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability .
| Parameter | 3-Methoxy-4-(naphthalen-1-yl)benzoic Acid | Reference Compound |
|---|---|---|
| Molecular Weight | 278.3 g/mol | 312.3 g/mol |
| LogP | 3.8 (predicted) | 4.1 |
| Hydrogen Bond Donors | 1 | 2 |
ADMET predictions suggest moderate oral bioavailability but potential hepatotoxicity due to naphthalene metabolism .
Applications and Future Directions
Material Science Applications
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Nonlinear Optics (NLO): The extended conjugation system may exhibit second-harmonic generation (SHG) efficiency comparable to 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (χ⁽²⁾ ≈ 15 pm/V) .
Pharmaceutical Development
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Prodrug Design: Esterification of the carboxylic acid could enhance blood-brain barrier penetration for neurological targets.
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